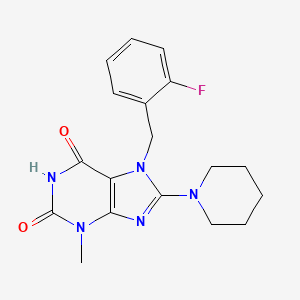
7-(2-Fluoro-benzyl)-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “7-(2-Fluoro-benzyl)-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines are widely occurring in nature and are part of many biological compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the purine ring, the introduction of the piperidine ring, and the attachment of the fluoro-benzyl group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine ring system is planar, while the piperidine ring is not. The presence of the fluorine atom could introduce interesting electronic effects .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the purine ring, the piperidine ring, and the fluoro-benzyl group. The purine ring might undergo reactions typical of aromatic compounds, while the piperidine ring might undergo reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could affect its polarity, and the multiple ring systems could influence its shape and size .作用机制
7-(2-Fluoro-benzyl)-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione works by blocking the dopamine D2 receptor, which is involved in the regulation of dopamine neurotransmission in the brain. By blocking this receptor, this compound reduces the activity of dopamine in the brain, which can help alleviate symptoms of psychiatric disorders such as schizophrenia and addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activity of dopamine in the brain, which can help alleviate symptoms of psychiatric disorders such as schizophrenia and addiction. This compound has also been shown to have anxiolytic and antidepressant effects, which may be useful in the treatment of these disorders.
实验室实验的优点和局限性
7-(2-Fluoro-benzyl)-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione has a number of advantages for lab experiments. It is a potent and selective dopamine D2 receptor antagonist, which makes it a useful tool for studying the role of dopamine in the brain. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in some experiments. This compound also has a relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are a number of future directions for 7-(2-Fluoro-benzyl)-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione research. One potential direction is to investigate its potential use in treating other psychiatric disorders, such as bipolar disorder and depression. Another potential direction is to investigate its potential use in treating other neurological disorders, such as Huntington's disease and Alzheimer's disease. Additionally, further research is needed to better understand the long-term effects of this compound and its potential side effects.
合成方法
The synthesis of 7-(2-Fluoro-benzyl)-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione involves a series of chemical reactions starting from commercially available starting materials. The first step involves the conversion of 2-chloro-4-fluorobenzyl alcohol to the corresponding tosylate, which is then reacted with 3-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline to give the desired intermediate. This intermediate is then reduced to the corresponding amine, which is reacted with 3,7-dihydro-1H-purine-2,6-dione to give this compound.
科学研究应用
7-(2-Fluoro-benzyl)-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione has been extensively studied for its potential use in treating psychiatric disorders such as schizophrenia and addiction. It has been shown to be a potent and selective dopamine D2 receptor antagonist, which makes it a promising candidate for the treatment of these disorders. This compound has also been studied for its potential use in treating Parkinson's disease, as dopamine D2 receptor antagonists are known to alleviate some of the symptoms of this disease.
属性
IUPAC Name |
7-[(2-fluorophenyl)methyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O2/c1-22-15-14(16(25)21-18(22)26)24(11-12-7-3-4-8-13(12)19)17(20-15)23-9-5-2-6-10-23/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,21,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJIYZHAIRBEIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCC3)CC4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


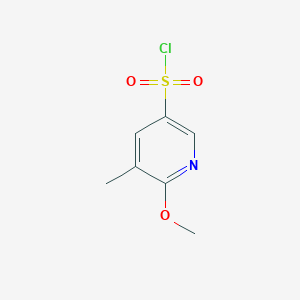


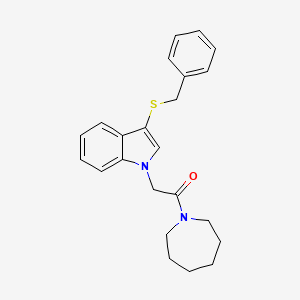
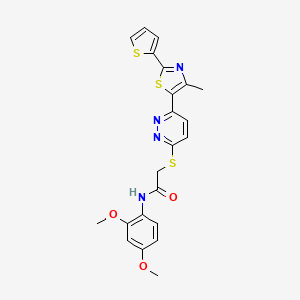



![2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2388346.png)
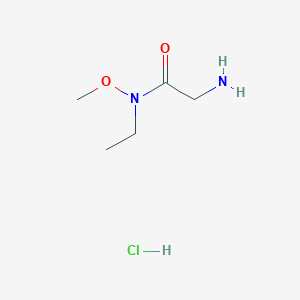
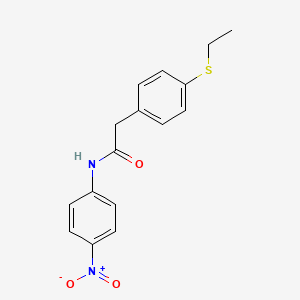
![1-(4-iodophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B2388349.png)
![5-[(Methoxycarbonyl)oxy]nicotinic acid](/img/structure/B2388352.png)